molecular formula C13H14ClN3O2 B4427184 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide

Cat. No. B4427184
M. Wt: 279.72 g/mol
InChI Key: DKEKMQUQEBOMDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide involves multi-step organic reactions starting from basic aromatic acids or aldehydes. For instance, the synthesis of related oxadiazole derivatives involves the initial formation of acetic acid derivatives, followed by the creation of hydrazides and subsequent cyclization to yield the oxadiazole ring. These processes highlight the complexity and the meticulous steps required to obtain the desired compound with high purity and yield (Bhosale, Deshpande, & Wagh, 2017).

Molecular Structure Analysis

The molecular structure of compounds like this compound is often elucidated using various spectroscopic techniques, including NMR, IR, and sometimes single-crystal X-ray diffraction. These analyses provide detailed insights into the compound's molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties. For example, studies have shown that the oxadiazole ring can significantly influence the compound's overall electronic distribution and structural orientation (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound and its analogs can be attributed to the presence of the oxadiazole ring and the functional groups attached to it. These compounds participate in various chemical reactions, including nucleophilic substitution and addition reactions, which can be exploited to introduce different substituents or to construct more complex molecules. The chemical properties of these compounds are significantly influenced by the nature of the substituents on the aromatic rings and the oxadiazole moiety, affecting their potential biological activities (Koksal, Yarim, Erdal, & Bozkurt, 2013).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-8(2)13(18)15-7-11-16-12(17-19-11)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKMQUQEBOMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
Reactant of Route 3
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
Reactant of Route 4
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
Reactant of Route 6
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide

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